4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by a phenyl group at the 1-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position. Pyrazoles have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
Pyrazole compounds are known to influence various biochemical pathways, depending on their specific structures and targets
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:
Cyclocondensation of Hydrazines with β-Ketoesters: This method involves the reaction of hydrazines with β-ketoesters under acidic or basic conditions to form pyrazole derivatives.
Multicomponent Reactions: These reactions involve the condensation of substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes to form pyrazole derivatives.
Oxidative Cyclization: This method involves the oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazole derivatives.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve scalable and efficient synthetic routes. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form pyrazole derivatives . These methods offer high yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazole derivatives .
Scientific Research Applications
4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Agrochemistry: Pyrazole derivatives are used as intermediates in the synthesis of fungicides and herbicides.
Materials Science: Pyrazole derivatives are used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: This compound exhibits tautomerism and is used in various synthetic applications.
Uniqueness
4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-13(12-10(8)11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKEPMAEXHVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241798-67-4 | |
Record name | 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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